(3,3-Dichloro-1-ethoxypropyl)benzene
Description
(3,3-Dichloro-1-ethoxypropyl)benzene is a substituted benzene derivative featuring an ethoxypropyl chain with two chlorine atoms at the 3,3-positions.
Properties
CAS No. |
112096-14-7 |
|---|---|
Molecular Formula |
C11H14Cl2O |
Molecular Weight |
233.13 g/mol |
IUPAC Name |
(3,3-dichloro-1-ethoxypropyl)benzene |
InChI |
InChI=1S/C11H14Cl2O/c1-2-14-10(8-11(12)13)9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3 |
InChI Key |
KUWZFBQKKRAFRE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CC(Cl)Cl)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dichloro-1-ethoxypropyl)benzene typically involves the chlorination of benzene derivatives followed by the introduction of the ethoxypropyl group. One common method is the Friedel-Crafts alkylation, where benzene reacts with 3,3-dichloro-1-ethoxypropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of (3,3-Dichloro-1-ethoxypropyl)benzene may involve large-scale chlorination processes followed by alkylation. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as distillation and recrystallization to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
(3,3-Dichloro-1-ethoxypropyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The ethoxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The compound can be reduced to form the corresponding ethoxypropylbenzene by using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Substitution: Formation of phenols or amines depending on the nucleophile used.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of ethoxypropylbenzene.
Scientific Research Applications
(3,3-Dichloro-1-ethoxypropyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of (3,3-Dichloro-1-ethoxypropyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles to form substituted products. The presence of electron-withdrawing chlorine atoms enhances the reactivity of the benzene ring towards electrophiles .
Comparison with Similar Compounds
Dichloro-Substituted Benzene Derivatives
Dichloro-substituted benzenes are well-documented in the evidence, with variations in substituent positions and functional groups:
Key Differences :
Ethoxy/Methoxypropyl-Substituted Benzenes
Ethoxy and methoxypropyl-substituted benzenes share functional similarities but differ in alkyl chain length and electronic effects:
Key Differences :
Dichloro-Ethyl/Methyl Benzene Derivatives
Ethyl- and methyl-substituted dichlorobenzenes highlight positional isomerism’s impact on properties:
| Compound Name | CAS Number | Substituents | EPA Reference ID | |
|---|---|---|---|---|
| Benzene, 1-ethyl-2-methyl- | 611-14-3 | -C₂H₅, -CH₃ (ortho) | 59857 | |
| Benzene, 1,3-dichloro- | 541-73-1* | -Cl (meta) | Not listed |
Key Differences :
- Ethyl/methyl substitution (e.g., CAS 611-14-3) reduces halogen-related toxicity but increases volatility compared to dichloro analogs .
- Dichloro substitution at meta positions (as in 1,3-dichlorobenzene) may enhance thermal stability relative to 3,3-dichloroethoxypropyl derivatives .
Research Findings and Data Gaps
- Synthesis Pathways : Ethoxypropyl-substituted dichlorobenzenes are likely synthesized via Friedel-Crafts alkylation or nucleophilic substitution, analogous to (3-bromopropyl)benzene production .
- Environmental Impact : Dichlorinated benzenes are persistent in sediments (e.g., STORET code 78858 for dichlorobenzene sediment analysis) , suggesting similar environmental concerns for (3,3-Dichloro-1-ethoxypropyl)benzene.
- Toxicity : Dichloromethylbenzene (CAS 98-87-3) is associated with neurotoxic effects, but ethoxypropyl derivatives may exhibit lower acute toxicity due to reduced volatility .
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